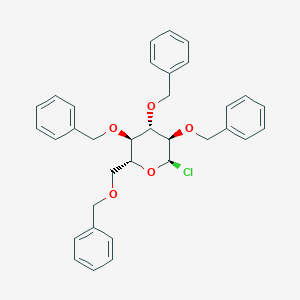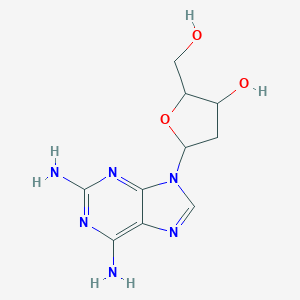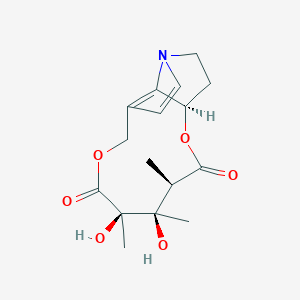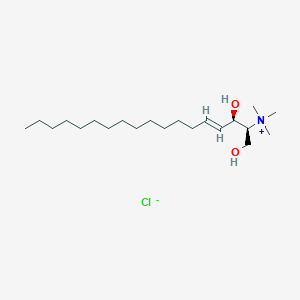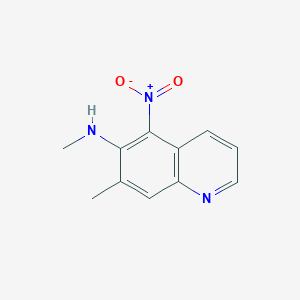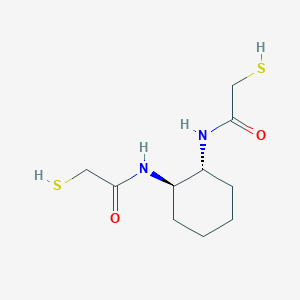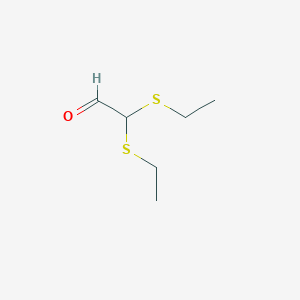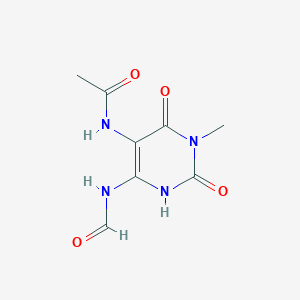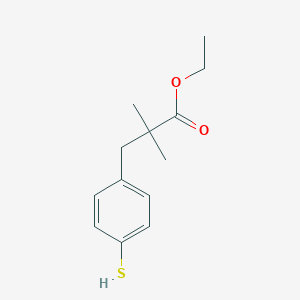
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related compounds often involves complex organic reactions, including electroreductive radical cyclization processes catalyzed by specific metal complexes such as nickel(I) electrogenerated at carbon cathodes in dimethylformamide. This method has been explored for the synthesis of similar ethyl propanoate derivatives with significant yields and highlights the potential for innovative synthesis pathways for Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate and related compounds (Esteves et al., 2005).
Molecular Structure Analysis
Detailed molecular structure analyses, including spectroscopic and diffractometric studies, provide insights into the polymorphism, crystal growth, and structural evaluation of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related molecules. Such studies utilize X-ray diffraction, FT-IR, FT-Raman, and NMR spectra to elucidate the geometric and electronic structure, confirming the presence of specific functional groups and the overall molecular architecture (Vogt et al., 2013).
Chemical Reactions and Properties
The reactivity of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate can be inferred from studies on similar compounds, highlighting mechanisms such as reductive intramolecular cyclization and the formation of radical intermediates. These reactions showcase the compound's potential in synthesizing novel organic frameworks with interesting chemical properties and applications (Esteves et al., 2005).
Physical Properties Analysis
The physical properties of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate-related compounds, such as solubility, melting point, and crystallinity, are crucial for their application in material science and organic chemistry. These properties are often determined through comprehensive experimental studies involving thermal analysis, solubility tests, and crystal growth observations (Dhandapani et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, potential for forming derivatives, and participation in various organic reactions, are key to understanding the versatility of Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate. Studies on related compounds provide insights into their potential for undergoing electrophilic substitution, radical initiation, and polymerization reactions, underscoring the chemical diversity and application potential of these molecules (Kotteswaran et al., 2016).
Applications De Recherche Scientifique
Electrochemical Reactions
One study focused on the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates catalyzed by nickel(I) electrogenerated at carbon cathodes in dimethylformamide. This process demonstrated the compound's utility in facilitating electrochemical reactions, leading to cyclic compounds through a one-electron cleavage of the carbon-bromine bond and subsequent cyclization (Esteves et al., 2005).
Organophosphorus Chemistry
Another research area explored the reaction of 2-monosubstituted 3-oxo esters with dimeric p-methoxyphenyl-thionophosphine sulfide, leading to 3H-1,2-dithiole-3-thiones. This study highlighted the compound's role in organophosphorus chemistry, showcasing its reactivity and the ability to form structurally interesting dithiole-thiones under specific conditions (Pedersen & Lawesson, 1974).
Polymorphic Characterization
Research on polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride revealed two polymorphic forms. These forms were characterized using spectroscopic and diffractometric techniques, providing insights into the challenges of analytical and physical characterization of such compounds (Vogt et al., 2013).
Volatile Sulfur Compounds in Whisky Aging
A study on the changes in volatile sulfur compounds of whisky during aging identified ethyl 3-(methylthio)propanoate among other sulfur compounds. This research provided a quantitative analysis of how such compounds evolve over time in aged malt whiskies, shedding light on flavor development processes (Masuda & Nishimura, 1982).
Copolymerization Processes
Further studies involve the copolymerization of styrene with methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, revealing the synthesis and characterization of novel copolymers. Such research illustrates the compound's versatility in forming materials with potential applications in various industries (Kharas et al., 2015).
Safety And Hazards
I couldn’t find specific safety and hazard information for Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.
Orientations Futures
The future directions for research on Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate would depend on the findings of current research. Unfortunately, I couldn’t find specific information on ongoing or planned research involving this compound.
Propriétés
IUPAC Name |
ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARCOZSVVMBQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399456 | |
| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
CAS RN |
869853-73-6 | |
| Record name | Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



